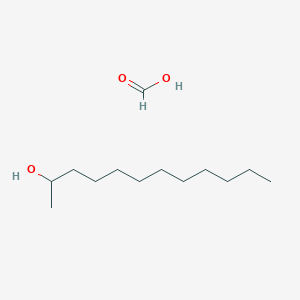
Dodecan-2-ol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecan-2-ol, also known as 2-dodecanol, is a secondary alcohol with the molecular formula C12H26O. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the molecular formula CH2O2. It is a colorless liquid with a pungent odor and is used in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecan-2-ol can be synthesized through the reduction of dodecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Formic acid can be produced industrially by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs at elevated temperatures and pressures.
Industrial Production Methods
Dodecan-2-ol is produced on an industrial scale through the hydrogenation of dodecanal, which is derived from the oxidation of dodecane. The process involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Formic acid is produced industrially by the hydrolysis of methyl formate in the presence of a strong acid catalyst. The process involves the reaction of methanol and carbon monoxide to form methyl formate, which is then hydrolyzed to formic acid and methanol.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Formic acid undergoes typical carboxylic acid reactions, including esterification, reduction, and oxidation. It can be reduced to methanol using reducing agents like lithium aluminum hydride and can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Major Products Formed
Oxidation of Dodecan-2-ol: Produces dodecanone.
Reduction of Dodecan-2-ol: Produces dodecane.
Esterification of Formic Acid: Produces formate esters.
Reduction of Formic Acid: Produces methanol.
Oxidation of Formic Acid: Produces carbon dioxide and water.
Applications De Recherche Scientifique
Dodecan-2-ol is used in the synthesis of surfactants, lubricants, and pharmaceuticals. It is also used as a solvent and intermediate in organic synthesis. In biological research, it is used as a model compound to study the behavior of secondary alcohols.
Formic acid is used in various chemical processes, including the production of leather, textiles, and rubber. It is also used as a preservative and antibacterial agent in livestock feed. In scientific research, formic acid is used as a reagent in chemical synthesis and as a solvent in various analytical techniques.
Mécanisme D'action
Dodecan-2-ol exerts its effects through interactions with cellular membranes and proteins. It can disrupt membrane integrity and alter protein function, leading to changes in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Formic acid exerts its effects through its ability to donate protons and participate in various chemical reactions. It can disrupt cellular processes by altering pH and interacting with cellular components. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecan-1-ol: A primary alcohol with similar properties and uses.
Dodecanal: An aldehyde derived from the oxidation of dodecan-2-ol.
Dodecanoic Acid: A carboxylic acid derived from the oxidation of dodecanal.
Methanol: A simple alcohol with similar chemical properties to formic acid.
Acetic Acid: A carboxylic acid with similar chemical properties to formic acid.
Uniqueness
Dodecan-2-ol is unique due to its secondary alcohol structure, which gives it different reactivity and properties compared to primary alcohols like dodecan-1-ol. Formic acid is unique due to its simple structure and ability to participate in various chemical reactions, making it a versatile reagent in chemical synthesis.
Propriétés
Numéro CAS |
113366-24-8 |
|---|---|
Formule moléculaire |
C13H28O3 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
dodecan-2-ol;formic acid |
InChI |
InChI=1S/C12H26O.CH2O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;2-1-3/h12-13H,3-11H2,1-2H3;1H,(H,2,3) |
Clé InChI |
GIEGOXFDFRHKDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


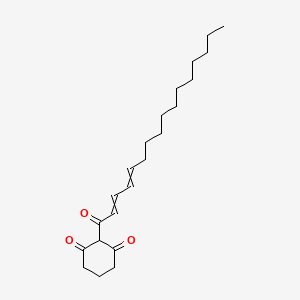
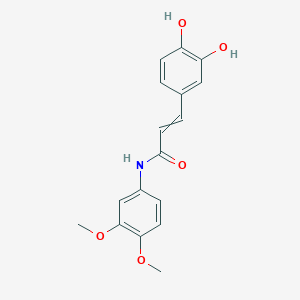


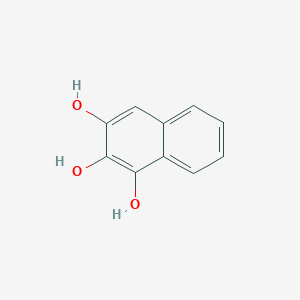
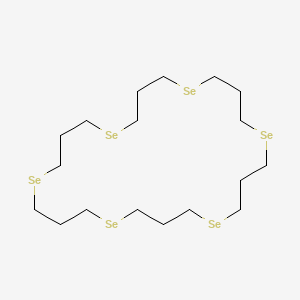
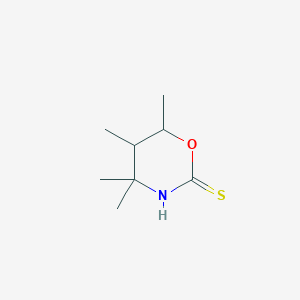
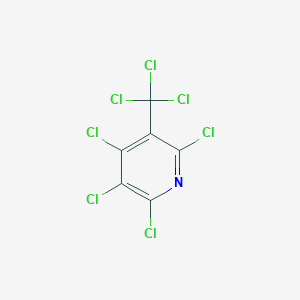

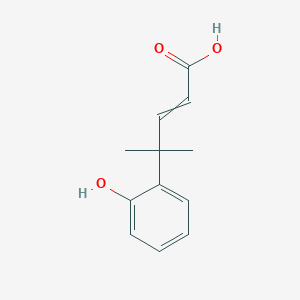
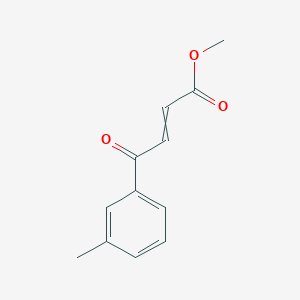
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)

![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
